

An In-depth Technical Guide to 3-Acetamidopiperidine

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Compound of Interest

Compound Name: 3-Acetamidopiperidine

CAS No.: 5810-55-9

Cat. No.: B1277905

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For researchers, scientists, and professionals in drug development, **3-Acetamidopiperidine**, with its CAS Number 5810-55-9, represents a significant building block in the synthesis of novel pharmaceutical agents. This comprehensive guide delves into the core chemical and physical properties, safety and handling protocols, and potential synthetic routes of this versatile piperidine derivative.

Core Properties of 3-Acetamidopiperidine

3-Acetamidopiperidine, also known as N-(piperidin-3-yl)acetamide, possesses a unique combination of a piperidine ring and an acetamido group, which imparts specific physicochemical characteristics crucial for its application in medicinal chemistry.^{[1][2]}

Property	Value	Reference
CAS Number	5810-55-9	[1][2][3][4]
Molecular Formula	C ₇ H ₁₄ N ₂ O	[5]
Molecular Weight	142.20 g/mol	[5]
Melting Point	81 °C	
Boiling Point	318.5±31.0 °C (Predicted)	
Density	1.02 g/cm ³	
Solubility	Soluble in Methanol	
Appearance	White to Almost white powder to crystal	
pKa (Predicted)	15.94±0.20	

Safety and Handling

Understanding the hazard profile of **3-Acetamidopiperidine** is paramount for its safe handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential hazards.

Hazard Class	Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity (Oral)	GHS07	Warning	H302: Harmful if swallowed[5][6]

Precautionary Statements:[5]

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301+P317: IF SWALLOWED: Get medical help.

- P330: Rinse mouth.
- P501: Dispose of contents/container to an approved waste disposal plant.

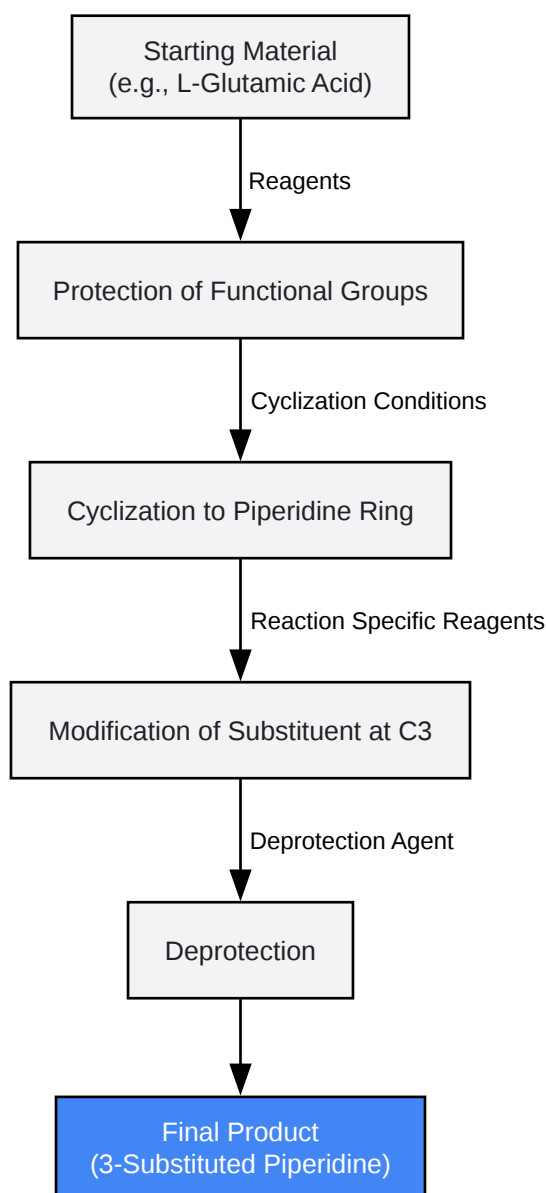
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.^{[7][8]}

Synthesis and Experimental Protocols

The synthesis of **3-Acetamidopiperidine** typically involves the acetylation of 3-aminopiperidine. The latter can be synthesized through various routes, often starting from readily available precursors like L-glutamic acid or through enzymatic cascades.^{[9][10]}

Illustrative Synthesis Workflow for 3-Substituted Piperidines

The following diagram illustrates a generalized synthetic pathway for obtaining 3-substituted piperidine derivatives, a common strategy in medicinal chemistry.



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Caption: Generalized workflow for the synthesis of 3-substituted piperidine derivatives.

Experimental Protocol: Acetylation of 3-Aminopiperidine

This protocol outlines a general procedure for the synthesis of **3-Acetamidopiperidine** from 3-aminopiperidine.

Materials:

- 3-Aminopiperidine dihydrochloride

- Triethylamine (Et₃N)
- Acetic anhydride (Ac₂O)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of 3-aminopiperidine dihydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
- Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

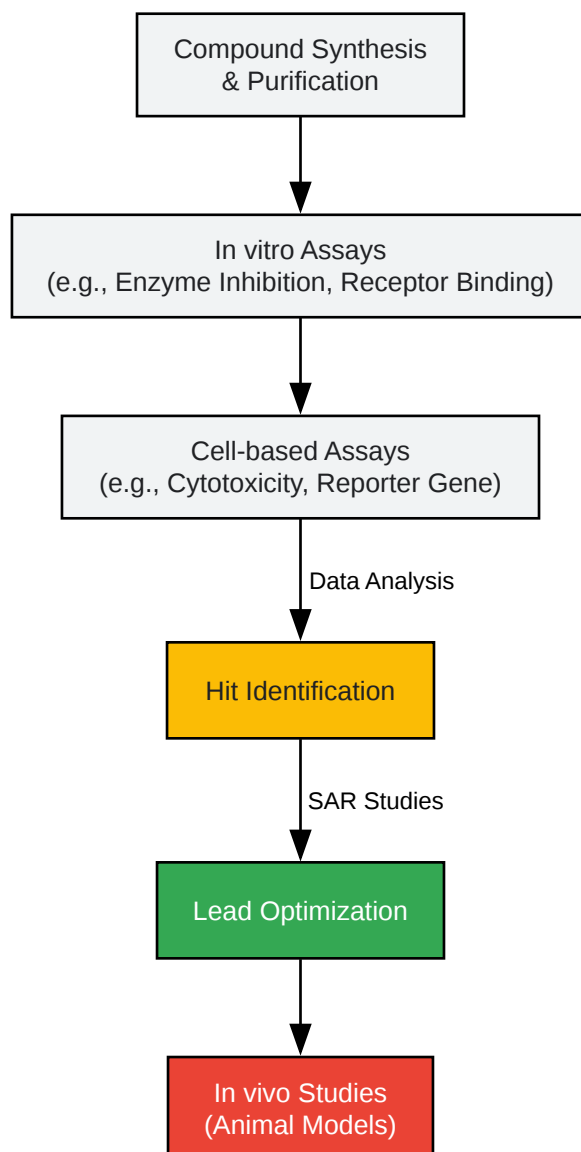
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure **3-Acetamidopiperidine**.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by **3-Acetamidopiperidine** are not extensively documented in publicly available literature, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.^{[11][12]} Derivatives of piperidine have shown a wide range of activities, including but not limited to, anticancer, antiviral, and neuroprotective effects.^[12] The biological activity is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like **3-Acetamidopiperidine**.



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Caption: A standard workflow for the biological screening of new chemical entities.

The versatile nature of the **3-Acetamidopiperidine** scaffold makes it an attractive starting point for the development of new therapeutic agents. Further research into its biological activities and mechanism of action is warranted to fully explore its potential in drug discovery.

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